Clinical trials have evaluated Pazopanib's effectiveness in treating patients with advanced RCC. One such study, reported in the journal Clinical Cancer Research, involved patients who had progressed from prior cytokine-based therapy or were treatment-naive. The results showed Pazopanib's efficacy in extending progression-free survival (PFS) compared to a placebo ().
Prospective observational studies like PARACHUTE have investigated Pazopanib's use in real-world settings outside of controlled clinical trials. This study focused on patients with advanced RCC in Asia Pacific, North Africa, and the Middle East. The findings supported Pazopanib's effectiveness in this broader population, demonstrating a progression-free survival rate of 39% at 12 months ().
Pazopanib is an antineoplastic agent primarily used for the treatment of advanced renal cell carcinoma and advanced soft tissue sarcoma in patients who have undergone prior chemotherapy. It is classified as a synthetic indazolylpyrimidine and functions as a multitargeted tyrosine kinase inhibitor, specifically targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), and c-KIT. This compound inhibits angiogenesis, which is crucial for tumor growth and survival, by blocking the formation of new blood vessels that tumors require .
Pazopanib can cause several side effects, including:
Pazopanib is contraindicated in pregnant women due to potential harm to the developing fetus [].
Pazopanib can be synthesized through various organic chemistry methods, typically involving the formation of its core indazolylpyrimidine structure. The synthesis generally includes:
The detailed synthetic pathway involves multiple steps that require careful control of reaction conditions to yield the desired compound with high purity .
Pazopanib is primarily utilized in oncology for:
Pazopanib is known to interact with several drugs due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Important interaction considerations include:
Pazopanib shares similarities with other multitargeted kinase inhibitors used in cancer therapy. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Sorafenib | Inhibits VEGFR and PDGFR | Renal cell carcinoma, liver cancer | First approved multi-targeted TKI |
Sunitinib | Inhibits VEGFR and PDGFR | Gastrointestinal stromal tumors (GIST) | Approved for multiple cancer types |
Axitinib | Selective VEGFR inhibitor | Advanced renal cell carcinoma | More selective than pazopanib |
Regorafenib | Multi-Kinase inhibitor | Colorectal cancer | Targets additional pathways beyond angiogenesis |
Pazopanib's unique profile lies in its broad range of targets within the angiogenesis pathway, making it effective against specific cancers while having a different side effect profile compared to other similar compounds .
Property | Value | Source |
---|---|---|
Molecular Formula (Free Base) | C₂₁H₂₃N₇O₂S | PubChem, Cell Signaling Technology |
Molecular Weight (Free Base) | 437.52 g/mol | PubChem, Cell Signaling Technology |
Molecular Formula (Hydrochloride) | C₂₁H₂₄ClN₇O₂S | ChemicalBook, DrugBank |
Molecular Weight (Hydrochloride) | 473.98 g/mol | ChemicalBook, DrugBank |
Molecular Formula (Hydrochloride Monohydrate) | C₂₁H₂₅ClN₇O₃S | PubChem, NCATS Inxight Drugs |
Molecular Weight (Hydrochloride Monohydrate) | 491.99 g/mol | PubChem, NCATS Inxight Drugs |
The molecular composition reveals the presence of 21 carbon atoms, 23 hydrogen atoms in the free base form, 7 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom [1] [3]. The hydrochloride salt incorporates an additional hydrogen and chlorine atom, resulting in a molecular weight increase of approximately 36.5 g/mol [4] [5]. The monohydrate form further includes one water molecule, contributing an additional 18 g/mol to the total molecular weight [6] [7].
The International Union of Pure and Applied Chemistry systematic name for pazopanib represents the complete structural description of the compound. The official International Union of Pure and Applied Chemistry nomenclature is: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide [1] [8] [5].
This systematic name provides a detailed description of the molecular structure, indicating the connectivity between the major structural components. The nomenclature reflects the compound's complex architecture, incorporating three distinct heterocyclic systems connected through amino linkages [1] [5]. The hydrochloride salt form is designated as: 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide hydrochloride [5].
Pazopanib belongs to the class of indazolylpyrimidines, characterized by the presence of both indazole and pyrimidine heterocyclic systems [9]. The indazolylpyrimidine scaffold serves as the core structural framework responsible for the compound's biological activity [10] [11]. This scaffold is specifically designed to interact with the adenosine triphosphate binding sites of target kinases [10].
The indazole component consists of a fused benzene-pyrazole ring system, with the nitrogen atoms located at positions 1 and 2 of the pyrazole ring [12]. The 2,3-dimethyl substitution pattern on the indazole ring is critical for optimal binding affinity and selectivity [10] [11]. The pyrimidine ring, containing nitrogen atoms at positions 1 and 3, serves as the central connecting unit between the indazole and benzene sulfonamide moieties [9].
The pazopanib structure incorporates several key functional groups that contribute to its pharmacological properties and physicochemical characteristics. The primary sulfonamide group (SO₂NH₂) is directly attached to the benzene ring and represents a critical pharmacophore [13]. This sulfonamide moiety is commonly found in many clinically used drugs and contributes to the compound's solubility profile and protein binding characteristics.
The methylamino group connecting the indazole and pyrimidine rings provides flexibility and enables proper orientation for target binding [10]. The tertiary amine nitrogen in this linkage contributes to the compound's basic properties and pH-dependent solubility behavior [14] [15]. The methyl substituents on both the indazole ring (positions 2 and 3) and the benzene ring (ortho to the sulfonamide) are essential for maintaining the compound's three-dimensional structure and binding specificity [10] [11].
Pazopanib exhibits no stereochemical complexity, as confirmed by structural analysis indicating the compound is achiral [7]. The molecular structure contains no defined stereocenters, E/Z centers, or optical activity [7]. This stereochemical simplicity eliminates potential complications related to enantiomeric forms and ensures consistent biological activity across different synthetic batches [7].
Table 2: Stereochemistry Considerations
Property | Value | Source |
---|---|---|
Stereochemistry | Achiral | NCATS Inxight Drugs |
Optical Activity | None | NCATS Inxight Drugs |
Defined Stereocenters | 0/0 | NCATS Inxight Drugs |
E/Z Centers | 0 | NCATS Inxight Drugs |
Charge | 0 | NCATS Inxight Drugs |
The absence of stereochemical complexity in pazopanib contrasts with many other pharmaceutical compounds and contributes to its reproducible synthesis and consistent pharmacological profile [7]. The molecular geometry is determined by the rigid indazole and pyrimidine ring systems, which adopt specific conformations that optimize target binding interactions [12].
Pazopanib exhibits a complex solubility profile that is highly dependent on pH, temperature, and solvent composition. The compound demonstrates extremely poor aqueous solubility under physiological conditions, classifying it as a Biopharmaceutics Classification System Class II compound with high permeability but low solubility [16] [14] [17].
Table 3: pH-Dependent Solubility Profile
pH Condition | Solubility | Source |
---|---|---|
pH 1.2 buffer (37°C) | 953.22 ± 34.16 μg/mL | PMC (2024) |
pH 1.2 buffer (room temp) | 682.64 ± 7.58 μg/mL | PMC (2022) |
Water (37°C) | 125.38 ± 28.51 μg/mL | PMC (2024) |
Water (room temp) | 144.08 ± 2.56 μg/mL | PMC (2022) |
pH 4.0 buffer (37°C) | 5.58 ± 0.28 μg/mL | PMC (2024) |
pH 4.0 buffer (room temp) | 3.00 ± 0.25 μg/mL | PMC (2022) |
pH 6.8 buffer (37°C) | 2.19 ± 0.08 μg/mL | PMC (2024) |
pH 6.8 buffer (room temp) | 2.64 ± 1.02 μg/mL | PMC (2022) |
The solubility data reveals a dramatic pH-dependent behavior, with solubility at pH 1.2 being approximately 435-fold higher than at pH 6.8 [15] [18]. This substantial difference is attributed to the ionization state of the basic functional groups within the molecule [15] [18]. In organic solvents, pazopanib demonstrates improved solubility, with dimethyl sulfoxide achieving concentrations of 8 mg/mL with slight warming [19]. Conversely, the compound exhibits very poor solubility in ethanol and water under neutral conditions [19].
The pH-dependent solubility behavior of pazopanib is directly related to the protonation state of its basic nitrogen atoms. At acidic pH values, the indazole and pyrimidine nitrogen atoms become protonated, resulting in increased hydrophilicity and enhanced solubility [15] [18]. The solubility profile follows the order: pH 1.2 >> water > pH 4.0 ≈ pH 6.8 [15] [18].
This pH-dependent behavior has significant implications for drug formulation and bioavailability. The compound is practically insoluble at pH values above 4, where it exists predominantly in the non-ionized form [14] [20]. The enhanced solubility at 37°C compared to room temperature demonstrates the temperature-dependent nature of the dissolution process [18].
Pazopanib possesses three distinct ionization constants that govern its pH-dependent behavior and physicochemical properties. These pKa values represent the protonation equilibria of different functional groups within the molecule [14] [20] [17].
Table 4: Ionization Constants (pKa Values)
pKa Type | Value | Functional Group | Source |
---|---|---|---|
Basic pKa 1 | 2.1 | Pyrimidine nitrogen | TGA, FDA, PMC |
Basic pKa 2 | 6.4 | Indazole nitrogen | TGA, FDA, PMC |
Acidic pKa | 10.2 | Sulfonamide nitrogen | TGA, FDA |
The first basic pKa of 2.1 corresponds to the protonation of the pyrimidine nitrogen atom, while the second basic pKa of 6.4 is associated with the indazole nitrogen [14] [15] [20]. The acidic pKa of 10.2 represents the deprotonation of the sulfonamide nitrogen atom [14] [17]. These ionization constants explain the compound's solubility behavior across different pH ranges and its classification as a weak base [14] [15].
The pKa values indicate that at physiological pH (approximately 7.4), pazopanib exists predominantly in its non-ionized form, contributing to its poor aqueous solubility [15] [18]. At pH 1.2, both basic nitrogen atoms are protonated, resulting in a doubly charged cationic species with significantly enhanced water solubility [15] [18]. The large difference between the two basic pKa values (4.3 units) suggests that the two nitrogen atoms have markedly different electronic environments and protonation behaviors [14] [15].
Property | Value | Source |
---|---|---|
Appearance | Powder | ChemicalBook |
Color | White to slightly yellow | ChemicalBook, TGA |
Melting Point | >290°C (decomposition) | ChemicalBook |
Partition Coefficient (logP) | 3.59-3.65 | DrugBank |
Water Solubility (predicted) | 0.0433 mg/mL | DrugBank |
Stability | Hygroscopic | ChemicalBook |
Storage Conditions | Refrigerator, inert atmosphere | ChemicalBook |
Bioavailability Class | BCS Class II (High Permeability, Low Solubility) | TGA |
Crystalline Form A represents the primary anhydrous polymorph of pazopanib hydrochloride utilized in commercial pharmaceutical formulations [4] [5]. This form demonstrates distinctive X-ray powder diffraction characteristics with main peaks at 5.6, 15.5, 16.4, 24.0, and 24.3 ± 0.2 degrees 2-theta [3]. Additional characteristic peaks are observed at 10.5, 16.8, 17.9, 26.4, and 32.9 ± 0.2 degrees 2-theta, providing comprehensive fingerprint identification of this polymorph [3].
Form A is characterized as an anhydrous crystalline solid containing less than approximately 1% water content as determined by the Karl-Fischer method [3]. The manufacturing process consistently produces this specific polymorphic form, and no conversion to alternative forms occurs during standard stability conditions [4]. Single crystal X-ray crystallography has been employed to determine the complete molecular structure of this form [4].
The thermal properties of Form A have been extensively characterized using differential scanning calorimetry and thermogravimetric analysis [3]. The compound exhibits specific melting characteristics and thermal degradation patterns that distinguish it from other polymorphic forms. Form A demonstrates good physical and chemical stability under standard storage conditions, making it suitable for pharmaceutical formulation development [4].
Crystalline Form F represents a novel polymorph of pazopanib hydrochloride with enhanced solubility properties compared to Form A [1] [2]. This polymorph is characterized by a distinctive X-ray diffraction pattern having peaks at approximately 11.3, 14.6, 16.9, 19.5, 19.7, 23.5, and 25.9 ± 0.2 degrees 2-theta [1] [2]. Additional peaks are present at 17.3, 25.4, and 25.5 ± 0.2 degrees 2-theta, providing complete crystallographic identification [1] [2].
Detailed peak position and intensity data for Form F demonstrates the following characteristics: the highest intensity peak occurs at 19.651 degrees 2-theta with 100.0% relative intensity, followed by significant peaks at 19.510 degrees (90.1% intensity) and 14.557 degrees (64.4% intensity) [1] [2]. The complete diffraction pattern shows eleven distinct peaks with varying intensities ranging from 15.1% to 100.0% relative intensity [1] [2].
Form F exhibits superior solubility characteristics in acidic conditions compared to Form A. Specifically, Form F demonstrates a solubility of 0.669 mg/mL in 0.1 M hydrochloric acid, representing a 14.6% improvement over Form A (0.584 mg/mL) [1] [2]. However, both forms remain practically insoluble in phosphate buffer solutions at pH 4.5 and pH 6.8 [1] [2].
The thermal properties of Form F include an endothermic melting peak at approximately 291.75°C as determined by differential scanning calorimetry using a heating rate of 10°C/minute under nitrogen atmosphere [1] [2]. This represents a slight variation from other polymorphic forms and contributes to the unique thermal fingerprint of this polymorph [1] [2].
The polymorphic landscape of pazopanib hydrochloride encompasses numerous additional crystalline forms, each with distinct solid-state properties and characteristics [3]. Form N represents another well-characterized polymorph with main diffraction peaks at 12.552, 22.656, 23.729, and 26.784 degrees 2-theta [6]. This form exhibits a melting point of 288.8°C and demonstrates good stability characteristics [6].
Form SP constitutes a distinct polymorphic variant characterized by X-ray powder diffraction peaks at 6.49, 8.16, 10.34, 11.37, 11.74, 13.05, 17.09, 18.09, 18.49, 20.80, and 23.62 ± 0.2 degrees 2-theta [7]. This form contains water content ranging between 3.5 to 3.8% w/w and demonstrates differential scanning calorimetry characteristics with two endothermic peaks: one between 90 to 120°C and another between 285 to 310°C [7].
Multiple hydrated forms exist, including Form IV, which represents a hydrate containing approximately 5% water content as measured by the Karl-Fischer method [3]. This hydrated form exhibits distinct X-ray diffraction characteristics with main peaks at 11.5, 11.9, 15.5, 17.2, and 20.9 ± 0.2 degrees 2-theta [3]. The presence of water molecules in the crystal lattice significantly influences the physical properties and stability characteristics of this form [3].
Solvated forms include Form XIII, which exists as an acetic acid solvate with characteristic diffraction peaks at 15.1, 16.6, 19.9, and 23.8 ± 0.2 degrees 2-theta [3]. The incorporation of solvent molecules into the crystal structure affects both the thermal properties and dissolution characteristics of this polymorphic variant [3].
X-ray powder diffraction serves as the primary analytical technique for polymorphic identification and characterization of pazopanib hydrochloride crystal forms [3]. Standard analytical conditions employ copper K-alpha radiation with scanning parameters including a range of 2-40 degrees two-theta, continuous scan mode, step size of 0.0167 degrees, and scan rate of 0.05 degrees per second [3].
Peak position accuracy is maintained through the use of silicon powder as an internal standard, with the silicon (111) peak corrected to 28.45 degrees two-theta [3]. This standardization ensures reproducible and accurate peak position determination across different analytical sessions and instruments [3].
The diffraction patterns demonstrate significant differences between polymorphic forms, with each form exhibiting a unique fingerprint pattern [1] [2] [3]. Form F demonstrates a completely different diffraction pattern compared to Form A, with no overlapping characteristic peaks, confirming the distinct crystalline nature of these polymorphs [1] [2].
Relative peak intensities provide additional discriminatory information, with the strongest peaks serving as primary identification markers for each polymorphic form [1] [2] [3]. The intensity variations reflect differences in crystal packing arrangements and molecular orientations within the respective crystal lattices [3].
The thermodynamic stability relationships among pazopanib hydrochloride polymorphs follow established principles of solid-state chemistry [3]. Form A represents the most thermodynamically stable anhydrous form under standard conditions, as evidenced by its consistent production during manufacturing processes and absence of conversion during stability testing [4] [3].
Thermal analysis using differential scanning calorimetry reveals distinct melting points and thermal events for different polymorphic forms [3]. Form F exhibits an endothermic melting peak at 291.75°C, while Form N demonstrates a melting point of 288.8°C [1] [6] [2]. These thermal characteristics provide insight into the relative thermodynamic stability and energy differences between crystal forms [3].
The heat of fusion rule and other thermodynamic principles can be applied to assess enantiotropic versus monotropic relationships between polymorphic pairs [8]. The relationship between melting temperature and heat of fusion provides valuable information regarding the relative stability order of different crystal forms [8].
Hydrated forms such as Form IV demonstrate temperature-dependent stability, with water loss occurring at elevated temperatures leading to conversion to anhydrous forms [3]. The dehydration process represents a phase transformation that affects both the crystal structure and physical properties of the material [3].
Polymorphism significantly influences the solubility and dissolution characteristics of pazopanib hydrochloride, with direct implications for bioavailability and pharmaceutical performance [1] [2] [9] [10]. The enhanced solubility of Form F in acidic conditions demonstrates the potential for improved dissolution profiles in gastric environments [1] [2].
The 14.6% solubility improvement of Form F compared to Form A in 0.1 M hydrochloric acid represents a clinically relevant enhancement, particularly considering the pH-dependent solubility characteristics of pazopanib hydrochloride [1] [2]. The compound exhibits very low aqueous solubility above pH 4, making the acidic solubility enhancement of Form F particularly valuable for oral pharmaceutical formulations [9] [10].
Dissolution rate differences between polymorphic forms arise from variations in crystal packing density, surface energy, and molecular arrangement within the crystal lattice [3]. These factors influence the ease of molecular release from the crystal surface during the dissolution process [3].
The practical insolubility of all forms in neutral and basic pH conditions reflects the intrinsic chemical properties of the pazopanib molecule [1] [2]. However, the observed differences in acidic solubility demonstrate that polymorphic modifications can provide meaningful improvements within the compound's solubility constraints [1] [2].